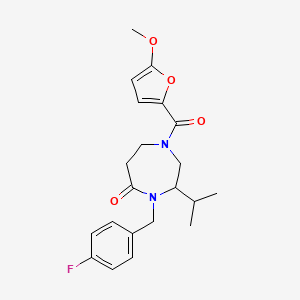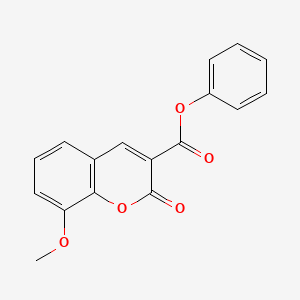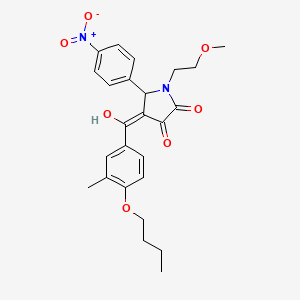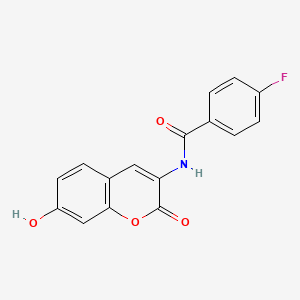![molecular formula C16H18N2O2 B5336029 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol](/img/structure/B5336029.png)
4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a synthetic molecule that has been synthesized using various methods and has shown promising effects in different areas of scientific research.
Mecanismo De Acción
The mechanism of action of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol is not fully understood. However, studies have shown that this compound interacts with various proteins and enzymes in the body, leading to its observed effects. For example, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. This compound has been shown to inhibit the expression of inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells, leading to its anticancer properties. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol in lab experiments are its diverse effects and potential applications in scientific research. However, the limitations of using this compound include its complex synthesis method and the need for specialized equipment and expertise.
Direcciones Futuras
There are numerous future directions for the research of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Another potential direction is the investigation of its mechanisms of action and interactions with proteins and enzymes in the body. Additionally, the synthesis of analogs of this compound may lead to the discovery of more potent and selective compounds for scientific research purposes.
In conclusion, this compound is a synthetic molecule with promising potential in scientific research. Its diverse effects and potential applications make it a valuable compound for investigation. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol has been achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the coupling of an aryl halide and an alkyne in the presence of a palladium catalyst. Another method involves the coupling of an aryl bromide and an alkyne in the presence of a copper catalyst. The synthesis of this compound requires expertise in organic chemistry and the use of specialized equipment.
Aplicaciones Científicas De Investigación
The potential applications of 4-{4-[1-(2-hydroxypropyl)-1H-imidazol-2-yl]phenyl}but-3-yn-1-ol in scientific research are vast. This compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. It has also been shown to have anticancer properties, making it a potential candidate for cancer research. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-[4-[1-(2-hydroxypropyl)imidazol-2-yl]phenyl]but-3-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13(20)12-18-10-9-17-16(18)15-7-5-14(6-8-15)4-2-3-11-19/h5-10,13,19-20H,3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOHGUZMSJMIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CN=C1C2=CC=C(C=C2)C#CCCO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-furamide](/img/structure/B5335951.png)
![methyl 2-{5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5335957.png)

![1-allyl-4-[2-(2,4-dimethylphenoxy)propanoyl]piperazine](/img/structure/B5335977.png)
![2-(1H-indazol-1-yl)-N-[(2-phenoxypyridin-3-yl)methyl]acetamide](/img/structure/B5335982.png)

![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5336007.png)
![1,6-dimethyl-N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5336008.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[3-(3-thienyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5336021.png)

![2-ethyl-N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)pyrimidine-5-carboxamide](/img/structure/B5336026.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5336037.png)
![9-methyl-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5336043.png)
